molecular formula C19H28ClN3O2 B3787247 N-[2-(4-chlorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]acetamide

N-[2-(4-chlorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B3787247
M. Wt: 365.9 g/mol
InChI Key: BIYKWNDCOHKGQK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a piperazine ring, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could exhibit a variety of chemical and biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. The exact synthetic route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a piperazine ring and a tetrahydrofuran ring, both of which are heterocyclic structures. These rings are connected by a carbon chain that also includes an acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the acetamide group could undergo hydrolysis, the piperazine ring might participate in substitution reactions, and the tetrahydrofuran ring could be involved in ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, compounds with similar structures have been found to interact with various receptors and enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, including the use of personal protective equipment .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[4-(oxolan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O2/c20-17-5-3-16(4-6-17)7-8-21-19(24)15-23-11-9-22(10-12-23)14-18-2-1-13-25-18/h3-6,18H,1-2,7-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYKWNDCOHKGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]acetamide
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N-[2-(4-chlorophenyl)ethyl]-2-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]acetamide

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